molecular formula C27H27N3 B100631 4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dimethylaniline CAS No. 16383-51-0

4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dimethylaniline

Cat. No.: B100631
CAS No.: 16383-51-0
M. Wt: 393.5 g/mol
InChI Key: MXLFNKPVXKBMJF-UHFFFAOYSA-N
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Description

4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dimethylaniline is a complex organic compound that features a unique structure combining indole and aniline moieties. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry. This compound, with its intricate structure, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dimethylaniline typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dimethylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, ethanol as solvent.

    Substitution: Halogens, nitro groups, Lewis acids as catalysts.

Major Products Formed

    Oxidation: Quinonoid derivatives.

    Reduction: Saturated indole derivatives.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Mechanism of Action

The mechanism of action of 4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dimethylaniline involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

    4-[bis(1H-indol-3-yl)methyl]-N,N-dimethylaniline: Similar structure but lacks the methyl groups on the indole rings.

    4-[bis(2-methyl-1H-indol-3-yl)methyl]aniline: Similar structure but lacks the N,N-dimethyl groups on the aniline moiety.

Uniqueness

4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dimethylaniline is unique due to the presence of both methyl groups on the indole rings and the N,N-dimethyl groups on the aniline moiety. This combination enhances its chemical stability and biological activity compared to similar compounds .

Properties

IUPAC Name

4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3/c1-17-25(21-9-5-7-11-23(21)28-17)27(19-13-15-20(16-14-19)30(3)4)26-18(2)29-24-12-8-6-10-22(24)26/h5-16,27-29H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLFNKPVXKBMJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)N(C)C)C4=C(NC5=CC=CC=C54)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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